1-Methyl-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Endogenous Antidepressant and Parkinsonism-preventing Agent

Studies suggest 1MeTIQ acts as an endogenous antidepressant and parkinsonism-preventing substance.

- Antidepressant effect: In rat models, systemic administration of 1MeTIQ mimicked the antidepressant-like effects of drugs like imipramine, suggesting its potential for treating depression. Source: [1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7: ]

- Parkinsonism prevention: Research indicates 1MeTIQ might offer neuroprotective activity by preventing the degeneration of dopamine-producing neurons in the brain, a hallmark of Parkinson's disease. [Source: Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. Lucyna Antkiewicz-Michaluk et al. ()]

Monoamine Oxidase (MAO) Inhibition

1MeTIQ exhibits reversible, short-acting, moderate inhibition of monoamine oxidase (MAO) A and B enzymes. MAO enzymes are responsible for breaking down neurotransmitters like dopamine, serotonin, and norepinephrine.

- By inhibiting MAO, 1MeTIQ might indirectly increase the levels of these neurotransmitters in the brain, potentially influencing mood, cognition, and movement. Source: [1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7: ]

Potential Applications in Epilepsy Treatment

Studies suggest 1MeTIQ might enhance the anticonvulsant effects of established epilepsy medications like carbamazepine and valproate. However, further research is needed to understand the underlying mechanisms and potential therapeutic implications. [Source: 1-Methyl-1,2,3,4-tetrahydroisoquinoline enhances the anticonvulsant action of carbamazepine and valproate in the mouse maximal electroshock seizure model. ()]

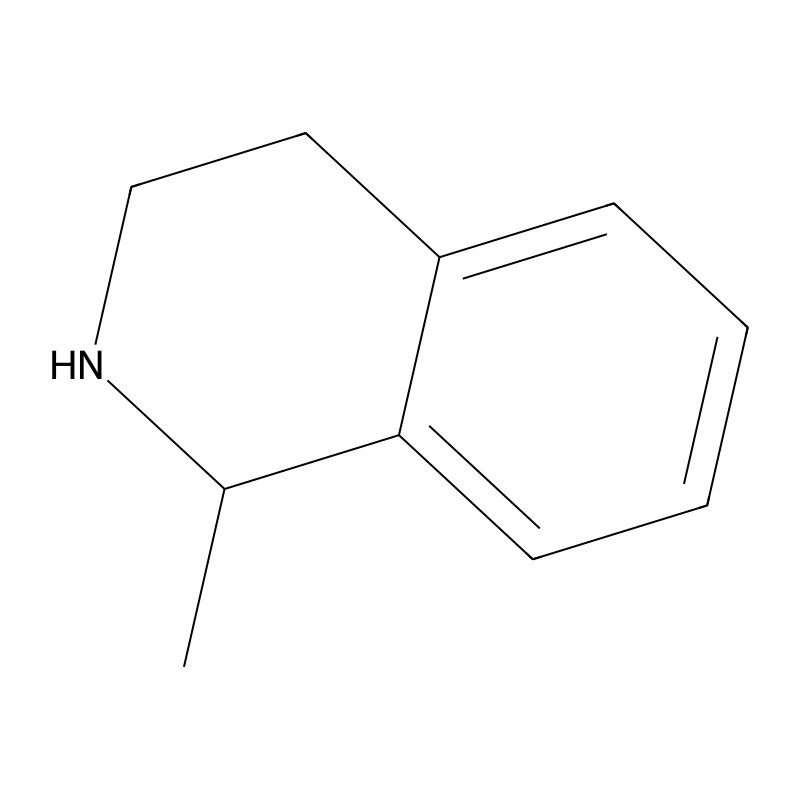

1-Methyl-1,2,3,4-tetrahydroisoquinoline, often abbreviated as 1MeTIQ, is a derivative of tetrahydroisoquinoline, an endogenous amine found in various biological systems, including the human brain. This compound has garnered attention for its diverse pharmacological properties, particularly its neuroprotective effects. Structurally, it consists of a tetrahydroisoquinoline skeleton with a methyl group at the nitrogen atom, which influences its biological activity and interaction with neurotransmitter systems .

Research suggests 1MeTIQ acts as a reversible monoamine oxidase (MAO) inhibitor, affecting the breakdown of certain neurotransmitters like dopamine and serotonin []. This potential mechanism may contribute to its observed antidepressant and neuroprotective effects. However, the exact mechanism requires further investigation.

1-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits a wide range of biological activities:

- Neuroprotective Effects: It protects against neurotoxicity induced by substances like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and rotenone. This protection is attributed to its ability to scavenge free radicals and inhibit excitotoxicity mediated by glutamate .

- Antidepressant Activity: In various animal models, 1MeTIQ has demonstrated significant antidepressant-like effects, suggesting potential therapeutic applications in mood disorders .

- Anticonvulsant Properties: The compound has shown efficacy in increasing seizure thresholds and enhancing the effects of traditional anticonvulsants like carbamazepine .

- Anti-addictive Properties: Research indicates that it may modulate addictive behaviors in models of substance use disorders .

The synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

- Pictet–Spengler Reaction: This method involves the condensation of a biogenic amine with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure.

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through microwave irradiation during the Pictet–Spengler reaction .

- One-Pot Synthesis: Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process while maintaining high yields .

Due to its diverse pharmacological properties, 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in:

- Pharmaceutical Development: As a candidate for antidepressants and neuroprotective agents.

- Research: In studies investigating neurodegenerative diseases and addiction mechanisms.

- Functional Foods: Its presence in certain foods suggests potential health benefits when consumed as part of a diet rich in biogenic amines .

Interaction studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline interacts with various neurotransmitter systems:

- It acts as an antagonist at dopamine receptors and modulates glutamate release in the brain.

- The compound has been observed to influence dopamine metabolism by inhibiting the formation of metabolites like 3,4-dihydroxyphenylacetic acid .

- It also reversibly inhibits monoamine oxidase A and B enzymes, affecting serotonin and norepinephrine levels in the brain .

Several compounds share structural similarities with 1-methyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

The uniqueness of 1-methyl-1,2,3,4-tetrahydroisoquinoline lies in its combination of neuroprotective properties and its ability to modulate multiple neurotransmitter systems effectively. Its specific actions on monoamine oxidase inhibition and free radical scavenging set it apart from other similar compounds.

Classical organic synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline relies primarily on well-established cyclization reactions and subsequent functionalization strategies. The most prominent classical approach involves the Friedel-Crafts cyclization methodology, which provides a reliable route to the tetrahydroisoquinoline core structure [1] [22].

Friedel-Crafts Cyclization Methodology

The Friedel-Crafts cyclization represents one of the most efficient classical synthetic approaches for preparing 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives [22]. This method involves the intramolecular cyclization of N,N-dibenzylethylenediamines in the presence of anhydrous aluminum chloride in decalin as the solvent [22]. The reaction proceeds through electrophilic aromatic substitution, forming the characteristic six-membered ring of the tetrahydroisoquinoline framework [22].

The aluminum chloride-mediated cyclization typically requires elevated temperatures between 95-125°C, with optimal results achieved at approximately 100°C [1]. Lower temperatures generally produce fewer impurities, while the reaction time varies significantly based on temperature conditions [1]. At 95-105°C, complete cyclization requires 1-3 days, whereas at 131-139°C, the reaction completes within 1.5-10 hours [1].

Pictet-Spengler Reaction Applications

The Pictet-Spengler reaction constitutes another fundamental classical approach for synthesizing 1-Methyl-1,2,3,4-tetrahydroisoquinoline structures [14] [15] [16]. This acid-catalyzed cyclization involves the condensation of arylethylamines with aldehydes or ketones, followed by intramolecular cyclization to form the tetrahydroisoquinoline ring system [14] [15].

The reaction mechanism proceeds through the formation of an iminium intermediate, which undergoes nucleophilic attack by the aromatic ring to establish the heterocyclic core [14]. The use of titanium(IV) isopropoxide as a catalyst has significantly improved the efficiency of this transformation, particularly when employing ketones as carbonyl partners [20]. This modification enables the synthesis of 1,1-disubstituted tetrahydroisoquinolines, including 1-methyl-1-phenyl derivatives [20].

Bischler-Napieralski Cyclization Strategy

The Bischler-Napieralski reaction provides an alternative classical route through the cyclization of N-acyl derivatives of β-phenylethylamine [36]. This transformation employs dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to generate 3,4-dihydroisoquinoline intermediates [36]. The resulting dihydroisoquinoline products undergo subsequent reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation to yield the desired tetrahydroisoquinoline products [36].

| Classical Method | Reaction Conditions | Temperature Range | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, decalin | 95-125°C | 65-85% [22] | High regioselectivity |

| Pictet-Spengler | Acid catalyst, solvent | 20-100°C | 70-95% [14] [15] | Mild conditions |

| Bischler-Napieralski | POCl₃, heat | 80-150°C | 60-80% [36] | Broad substrate scope |

Lewis Acid-Mediated Cyclization Processes

Lewis acid-mediated cyclization represents a sophisticated classical approach that utilizes aluminum trihalides for the formation of tetrahydroisoquinoline structures [1]. The process involves the treatment of N-(2-haloethyl)-α-methylbenzylamine with aluminum chloride or aluminum bromide, followed by thermal cyclization [1]. The reaction requires approximately 1.2 to 4 mole equivalents of the Lewis acid, with optimal results achieved using 1.6 to 2.5 equivalents [1].

The cyclization step proceeds under controlled thermal conditions, with temperatures typically maintained between 95-160°C depending on the specific substrate and desired reaction time [1]. Higher temperatures enable faster cyclization but may increase the formation of undesired impurities [1]. The process benefits from the use of hydrocarbon solvents with boiling points higher than the reaction temperature [1].

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline represents a rapidly advancing field that enables the production of enantiomerically enriched compounds with high stereochemical control [4] [21] [25]. These methodologies employ transition metal catalysts in combination with chiral ligands to achieve excellent enantioselectivities.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation stands as one of the most successful strategies for the enantioselective synthesis of tetrahydroisoquinoline derivatives [26] [27] [32]. The Ir-tBu-ax-Josiphos complex has demonstrated exceptional performance in the hydrogenation of sterically hindered cyclic imines, producing chiral tetrahydroisoquinoline analogs in high isolated yields of 85-96% with enantioselectivities ranging from 74-99% [26].

Recent developments include the use of P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester for the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines [27]. This methodology achieves very high enantioselectivity and enables the transformation of products to 4-benzyl-tetrahydroisoquinolines with the highest enantioselectivity reported to date [27].

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium catalysis provides another powerful approach for the asymmetric synthesis of 1-aryl tetrahydroisoquinolines through the reaction of 3,4-dihydroisoquinolinium tetraarylborates [21]. This methodology employs a rhodium catalyst comprised of a chiral bicyclo[2.2.1]heptadiene ligand to establish the stereogenic center prior to cyclization [21].

The rhodium-catalyzed protocol proceeds smoothly in the presence of 3 mol% Rh/L5 catalyst to afford 1-aryl tetrahydroisoquinolines with enantioselectivities up to 97% [21]. The tetraarylborate anions serve dual roles as both stabilizers of the highly reactive 3,4-dihydroisoquinolinium countercations and as readily available prenucleophiles for the asymmetric transformation [21].

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium-based catalysts have found significant application in the asymmetric transfer hydrogenation of tetrahydroisoquinoline precursors [23]. The Noyori-Ikariya catalyst system demonstrates excellent performance in this transformation, utilizing metal stereogenicity as a key factor in asymmetric induction [23].

The ruthenium hydride complexes exist in equilibrium between diastereomeric forms, with the thermodynamically and kinetically favored diastereomer showing much higher activity toward hydrogenation substrates [23]. This catalyst system enables the use of organic hydride donors such as formic acid and isopropanol as environmentally benign hydrogen sources [25].

| Catalyst System | Metal | Ligand Type | Enantioselectivity | Yield Range | Reference |

|---|---|---|---|---|---|

| Ir-tBu-ax-Josiphos | Iridium | Phosphine | 74-99% ee [26] | 85-96% [26] | [26] |

| Rh/chiral diene | Rhodium | Diene | Up to 97% ee [21] | 70-95% [21] | [21] |

| Noyori-Ikariya | Ruthenium | Diamine | 80-95% ee [23] | 75-90% [23] | [23] |

Organocatalytic Asymmetric Approaches

Organocatalytic methods have emerged as valuable alternatives to metal-catalyzed processes for the asymmetric synthesis of tetrahydroisoquinoline derivatives [16] [29]. The organocatalytic enantioselective Pictet-Spengler reaction employs chiral Brønsted acids to achieve high levels of stereochemical control [16].

The use of (R)-TRIP as a chiral catalyst enables the synthesis of biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids with enantioselectivities ranging from 86-92% [16]. This methodology demonstrates broad substrate scope and has been successfully applied to the preparation of ten different alkaloid natural products [16].

Alternative organocatalytic approaches involve the stereoselective proto-activation of allenamide precursors using chiral Brønsted acids [29]. This strategy generates unstable iminium ions in situ, which undergo stereoselective intramolecular Friedel-Crafts-type allylic alkylation to form tetrahydroisoquinoline scaffolds [29].

Phase-Transfer Catalysis Methods

Phase-transfer catalysis represents an efficient approach for the asymmetric synthesis of 1,1-disubstituted tetrahydroisoquinolines [10] [30]. This methodology employs C₂-symmetric chiral quaternary ammonium bromides as catalysts for the asymmetric alkylation of tetrahydroisoquinoline derivatives [10].

The phase-transfer catalyzed process enables the asymmetric alkylation or Michael addition of 1-cyanotetrahydroisoquinolines using binaphthyl-modified N-spiro-type chiral catalysts [30]. This approach provides access to quaternary carbon centers with high enantioselectivity while operating under mild reaction conditions [10] [30].

Chemoenzymatic and Biocatalytic Production Methods

Chemoenzymatic and biocatalytic approaches for 1-Methyl-1,2,3,4-tetrahydroisoquinoline synthesis represent cutting-edge methodologies that combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis [5] [12] [19]. These methods offer environmentally sustainable alternatives to traditional synthetic approaches while achieving excellent stereochemical control.

Monoamine Oxidase-Catalyzed Oxidative Cascades

Monoamine oxidase (MAO-N)-catalyzed processes enable sophisticated chemoenzymatic cascades for the synthesis of enantioenriched C(1)-substituted tetrahydroisoquinolines [5]. The one-pot chemoenzymatic process couples MAO-N-catalyzed oxidation with metal-catalyzed allylboration, followed by biocatalytic deracemization to afford allylic amine derivatives in high yields and excellent enantiomeric excess [5].

The cascade mechanism involves initial oxidation of tetrahydroisoquinoline by MAO-N, followed by nucleophilic addition of allylboronic acid pinacol ester in the presence of a Lewis acid [5]. MAO-N then selectively oxidizes the (S)-enantiomer of the product to the corresponding dihydroisoquinoline, which undergoes subsequent reduction to yield the desired (R)-enantiomer [5]. This deracemization process achieves conversion rates of 90% with 90% enantiomeric excess after 6 hours, reaching greater than 99% enantiomeric excess after 12 hours [5].

Three-Step Enzymatic Cascades

Sophisticated three-step enzymatic cascades enable the synthesis of stereochemically complementary 1,3,4-trisubstituted tetrahydroisoquinolines with three chiral centers [12]. The cascade employs inexpensive substrates (3-hydroxybenzaldehyde and pyruvate) and involves carboligation, transamination, and Pictet-Spengler cyclization steps [12].

The first step utilizes acetohydroxy acid synthase I from Escherichia coli (EcAHAS-I) to catalyze the carboligation of 3-hydroxybenzaldehyde and acetaldehyde, achieving 95% conversion with 99% enantiomeric excess [12]. The second step employs transaminase from Chromobacterium violaceum (Cv2025) using isopropylamine as the amine donor [12]. The final cyclization step can be catalyzed either enzymatically by norcoclaurine synthase or chemically by phosphate, resulting in opposite stereoselectivities at the C1 position [12].

Norcoclaurine Synthase Applications

Norcoclaurine synthase (NCS) represents a particularly valuable enzyme for the stereoselective formation of tetrahydroisoquinoline structures [12]. This enzyme demonstrates remarkable promiscuity with respect to carbonyl cosubstrates while maintaining excellent stereoselectivity [12]. The TfNCS-A79I variant achieves conversions of 99% with diastereoselectivity greater than 99% in the cyclization step [12].

The versatility of NCS enables the production of a wide variety of 1S-configured tetrahydroisoquinolines through simple adaptation of the carbonyl cosubstrate [12]. This enzyme-catalyzed approach provides access to complex trisubstituted tetrahydroisoquinolines with high reaction yields and excellent optical purities without requiring intermediate purification [12].

Industrial Biotransformation Platforms

Large-scale biotransformation platforms have been developed for the high-level synthesis of tetrahydroisoquinoline alkaloids in engineered yeast systems [19]. These platforms achieve production of the central benzylisoquinoline alkaloid intermediate (S)-reticuline at concentrations up to 4.6 grams per liter, representing a 57,000-fold improvement over first-generation strains [19].

The yeast platform utilizes repurposed Ehrlich pathway enzymes to synthesize diverse tetrahydroisoquinoline structures [19]. This biotechnological approach enables the targeted overproduction of thousands of tetrahydroisoquinoline products, including natural and semi-synthetic compounds of pharmaceutical importance [19].

| Biocatalyst System | Key Enzyme | Substrate Scope | Enantiomeric Excess | Scale Demonstrated |

|---|---|---|---|---|

| MAO-N cascade [5] | Monoamine oxidase | Allyl derivatives | >99% ee [5] | 50 mL [5] |

| Three-enzyme cascade [12] | NCS/transaminase | Trisubstituted THIQs | >97% ee [12] | Laboratory scale [12] |

| Yeast platform [19] | Multiple enzymes | BIA alkaloids | Variable | 4.6 g/L [19] |

Chemoenzymatic Deracemization Strategies

Chemoenzymatic deracemization represents an innovative approach that combines chemical synthesis with enzymatic resolution to achieve high enantiomeric purity [5]. The methodology employs selective enzymatic oxidation of one enantiomer followed by non-selective chemical reduction to regenerate the desired stereoisomer [5].

Biotransformation conditions typically utilize 15 mM cyclic amine substrate, 120 mM allylboronic acid pinacol ester, 10 mol% ytterbium triflate, and specific concentrations of purified MAO-N and imine reductase enzymes [5]. The process operates in 5% dimethyl sulfoxide and 100 mM potassium phosphate buffer at pH 7.8 [5]. This approach has been successfully scaled to preparative levels, yielding products in 59-64% isolated yield with 98% enantiomeric excess [5].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of 1-Methyl-1,2,3,4-tetrahydroisoquinoline requires robust synthetic methodologies that can be scaled efficiently while maintaining product quality and economic viability [1] [11] [24]. Modern industrial processes emphasize continuous flow technologies, process optimization, and environmentally sustainable manufacturing approaches.

Continuous Flow Synthesis Technologies

Continuous flow synthesis has emerged as a transformative technology for the industrial production of tetrahydroisoquinoline derivatives [24] [33]. Telescoped continuous flow synthesis enables the simultaneous optimization of multistep reactions, addressing chemical interdependencies between sequential transformations that can lead to inefficient processes when steps are optimized individually [24].

The implementation of Bayesian optimization techniques in continuous flow platforms has demonstrated remarkable efficiency improvements [24]. A Heck cyclization-deprotection sequence for the synthesis of 1-methyltetrahydroisoquinoline precursors achieved 81% overall yield in just 14 hours using automated optimization [24]. The flow approach provided precise residence time and temperature control that proved essential for productive reaction conditions [24].

Microreactor-mediated synthesis offers additional advantages for industrial tetrahydroisoquinoline production [33]. Flow-microreactor systems enable fast, efficient, and highly reproducible synthesis through exquisite thermal control [33]. The synthesis of 1,2,3,4-tetrahydroisoquinolines via thermally induced isomerization of laterally lithiated aziridines demonstrates the power of microreactor technology for industrial applications [33].

Process Optimization and Scale-Up Strategies

Industrial process optimization focuses on maximizing yield while minimizing impurity formation and resource consumption [1] [11]. The cyclization of N-(2-haloethyl)-α-methylbenzylamine using aluminum trihalides requires careful optimization of reaction parameters including temperature, catalyst loading, and reaction time [1].

Temperature control proves critical for industrial processes, with lower temperatures generally producing fewer impurities [1]. The optimal temperature range of 95-105°C provides the best balance between reaction rate and product quality [1]. Industrial processes typically employ 1.6 to 2.5 mole equivalents of aluminum chloride to ensure complete conversion while minimizing excess reagent usage [1].

Crystallization and purification strategies play essential roles in industrial manufacturing [1] [39]. The formation of crystalline salts enables effective separation of the product from impurities, with the impurities remaining in the mother liquor [1]. Industrial crystallization from isopropanol provides a suitable method for obtaining high-purity tetrahydroisoquinoline products [1].

Large-Scale Purification Methods

Industrial purification of 1-Methyl-1,2,3,4-tetrahydroisoquinoline employs multiple complementary techniques to achieve pharmaceutical-grade purity [38] [40] [43]. High-performance liquid chromatography on polysaccharide-based chiral stationary phases enables efficient separation of enantiomers at preparative scale [40].

The purification process typically begins with solvent extraction using dichloromethane, followed by drying over anhydrous sodium sulfate [38]. Crystallization from appropriate solvents provides further purification, with methanol being commonly employed for recrystallization [38]. The formation of hydrochloride salts enhances both stability and purification efficiency [43].

Industrial chromatographic methods utilize both normal-phase and subcritical fluid chromatography modes for large-scale separations [40]. These methods demonstrate satisfactory performance for preparative-scale separations, enabling further development and commercialization of enantiomerically pure products [40].

| Manufacturing Aspect | Traditional Batch | Continuous Flow | Key Advantages |

|---|---|---|---|

| Reaction Time | 12-48 hours [1] | 4-14 hours [24] | Faster processing |

| Temperature Control | ±5°C [1] | ±1°C [24] | Better selectivity |

| Overall Yield | 60-75% [1] | 75-85% [24] | Higher efficiency |

| Scalability | Limited | Excellent [24] | Linear scale-up |

Quality Control and Process Analytics

Industrial manufacturing requires sophisticated analytical methods for quality control and process monitoring [34] . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides specific and sensitive detection of 1-Methyl-1,2,3,4-tetrahydroisoquinoline with detection limits in the ng/mL range [34].

The analytical method employs multiple reaction monitoring (MRM) with specific mass transitions for quantitative determination [34]. Product ions at m/z 130.8 from m/z 147.8 provide selective detection of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, while deuterated internal standards ensure accurate quantification [34].

Industrial processes implement comprehensive testing protocols that include purity assessment by gas chromatography, neutralization titration, and nuclear magnetic resonance spectroscopy [6]. These analytical methods ensure that products meet pharmaceutical specifications with purity typically exceeding 97-98% [6].

Environmental and Economic Considerations

Modern industrial manufacturing emphasizes environmental sustainability and economic efficiency [31]. Microwave-assisted synthesis represents one approach to greener manufacturing, utilizing microwave irradiation as an alternative energy source [31]. This method employs silica-supported polyphosphoric acid as a recyclable catalyst, reducing waste generation [31].

The development of solvent-free synthetic approaches further enhances environmental sustainability [17]. Palladium-catalyzed [4+2] cycloaddition reactions can be performed without organic solvents, reducing environmental impact while maintaining high efficiency [17].

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant